![molecular formula C19H21Cl2N3O3S B4632127 1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the coupling of chlorobenzene derivatives with piperidine in the presence of sodium hydride (NaH) and dimethylformamide (DMF) to form sulfonamide compounds. These methods demonstrate the complexity and versatility of synthesizing piperidine-based compounds with potential biological activities (H. Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis. These methods provide detailed insights into the molecular framework and the spatial arrangement of atoms within the molecule, essential for understanding the compound's chemical behavior (K. Vinaya et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, highlighting their reactivity and potential for forming diverse chemical structures. For example, the formation of hyperbranched polymers through the polyaddition of piperazine derivatives to divinyl sulfone without catalysts showcases the reactivity of piperidine compounds under specific conditions (D. Yan & Chao Gao, 2000).

Physical Properties Analysis

The physical properties, including solubility in organic solvents and water, are crucial for the application and handling of these compounds. For instance, hyperbranched polymers derived from piperazine show solubility in both water and various organic solvents, indicating the potential for diverse applications based on their physical properties (D. Yan & Chao Gao, 2000).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, such as their reactivity towards other compounds and their role as catalysts or inhibitors in chemical reactions, have been extensively studied. For example, piperazine-2-carboxylic acid-derived N-formamides have shown high enantioselectivity as Lewis basic catalysts for hydrosilylation reactions, highlighting the chemical versatility of piperidine-based compounds (Zhouyu Wang et al., 2006).

Scientific Research Applications

Synthesis and Biological Activity

A series of O-substituted derivatives of a similar compound, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, were synthesized, showcasing the methodological advancements in the synthesis of sulfonyl-piperidine derivatives. These derivatives displayed significant activity against butyrylcholinesterase enzyme, indicating their potential in enzyme inhibition studies and therapeutic applications (Khalid et al., 2013).

Catalytic Applications

l-Piperazine-2-carboxylic acid derived N-formamides, related to the core structure of the queried compound, have been identified as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights the compound's relevance in catalysis, particularly in reactions requiring high enantioselectivity (Wang et al., 2006).

Sulfur-Nitrogen Chemistry

Research on sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, has provided insights into the thermal properties and oxidation reactions of sulfenamides, related to the sulfonyl component of the queried compound. This work contributes to the understanding of the synthesis and functionalization of sulfur-nitrogen compounds, with implications for the development of novel biologically active molecules (Davis, 2006).

Metal Complexes and Hyperbranched Polymers

The interaction of related compounds with metal complexes and the synthesis of hyperbranched polymers underscore the compound's potential in material science and coordination chemistry. These applications demonstrate the versatility of sulfonyl-piperidine derivatives in forming structurally complex and functional materials (Sousa et al., 2001); (Yan & Gao, 2000).

Antibacterial Agents and Alzheimer's Disease Treatment

Compounds bearing structural similarities to the queried compound have shown promising antibacterial activities and potential as drug candidates for Alzheimer's disease. This indicates the potential therapeutic applications of such compounds in treating infectious diseases and neurodegenerative disorders (Matsumoto & Minami, 1975); (Rehman et al., 2018).

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methylsulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O3S/c20-17-2-1-16(18(21)11-17)13-28(26,27)24-9-5-15(6-10-24)19(25)23-12-14-3-7-22-8-4-14/h1-4,7-8,11,15H,5-6,9-10,12-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQVQUXOOMPDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

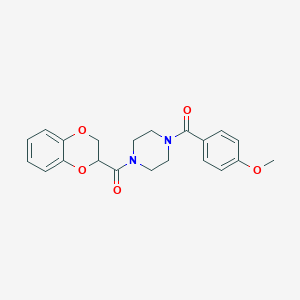

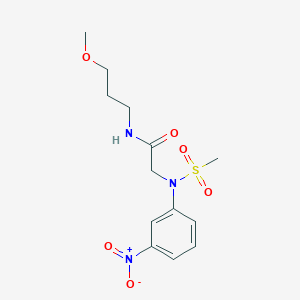

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)

![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)

![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)

![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)

![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)